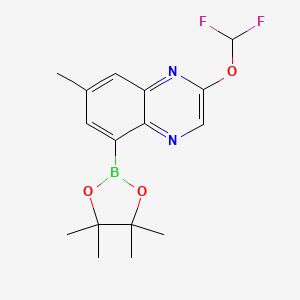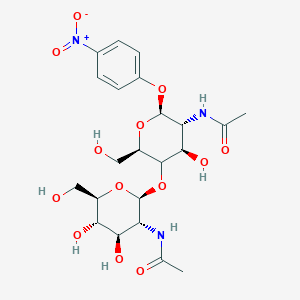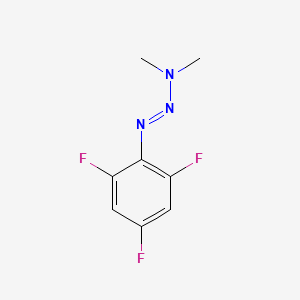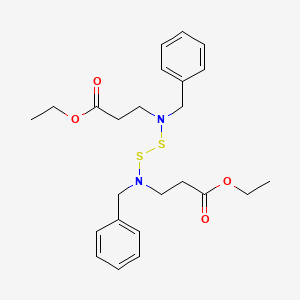
N,N'-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1'-Diethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1’-Diethyl Ester] is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1’-Diethyl Ester] typically involves the reaction of beta-alanine derivatives with phenylmethyl groups under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired ester bonds. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1’-Diethyl Ester] involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and scalability. Key steps include the preparation of starting materials, the controlled addition of reagents, and the purification of the final product through techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1’-Diethyl Ester] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiobis groups to thiols.
Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1’-Diethyl Ester] has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1’-Diethyl Ester] involves its interaction with molecular targets through its dithiobis and phenylmethyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in catalysis or as a therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine]
- N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1’-Dimethyl Ester]
- N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1’-Diisopropyl Ester]
Uniqueness
N,N’-Dithiobis[N-(phenylmethyl)-beta-alanine 1,1’-Diethyl Ester] is unique due to its specific ester groups, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C24H32N2O4S2 |
|---|---|
Poids moléculaire |
476.7 g/mol |
Nom IUPAC |
ethyl 3-[benzyl-[[benzyl-(3-ethoxy-3-oxopropyl)amino]disulfanyl]amino]propanoate |
InChI |
InChI=1S/C24H32N2O4S2/c1-3-29-23(27)15-17-25(19-21-11-7-5-8-12-21)31-32-26(18-16-24(28)30-4-2)20-22-13-9-6-10-14-22/h5-14H,3-4,15-20H2,1-2H3 |
Clé InChI |
CGQVLAPBAKPRHJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCN(CC1=CC=CC=C1)SSN(CCC(=O)OCC)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic Acid](/img/structure/B13405215.png)
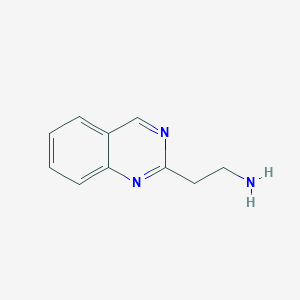
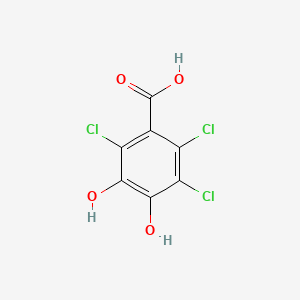
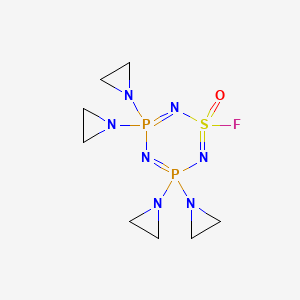
![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B13405230.png)
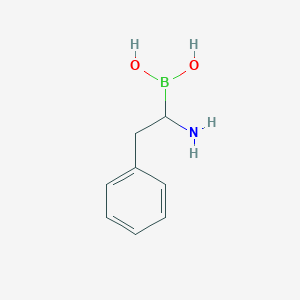
![Methyl 2-[3-(2-methylpropyl)phenyl]propanoate](/img/structure/B13405235.png)
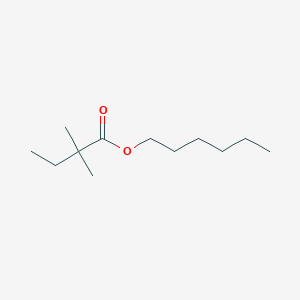

![4-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13405252.png)
